molecular formula C24H28N4O5S2 B2469680 3,4,5-triethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-38-5

3,4,5-triethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2469680
CAS RN: 392292-38-5
M. Wt: 516.63
InChI Key: OPASTYDLXBKEJA-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H28N4O5S2 and its molecular weight is 516.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Studies

The compound 3,4,5-triethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is likely a derivative involved in the synthesis of various heterocyclic compounds with potential biological activities. While specific studies on this compound are scarce, research on similar thiadiazole derivatives reveals their significance in the development of new pharmaceuticals and materials.

  • Heterocyclic Compound Synthesis : Thiadiazole derivatives, similar to the one , are integral in synthesizing various heterocyclic compounds. These compounds are often synthesized for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Abu‐Hashem et al., 2020; Basoğlu et al., 2013).

  • Anticancer Activity : Derivatives of 1,3,4-thiadiazoles, which share a structural similarity to the compound , have been explored for their anticancer activities. These studies suggest that modifications to the thiadiazole core can lead to compounds with potential utility in cancer treatment (Abdelall et al., 2010).

  • Protein-Tyrosine Phosphatase 1B Inhibition : Thiadiazole derivatives have been evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), an enzyme linked to insulin resistance and diabetes. This suggests potential applications in designing new treatments for metabolic disorders (Navarrete-Vázquez et al., 2012).

  • Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound , have shown significant antiallergy activity, indicating the potential of thiadiazole derivatives in developing new antiallergy medications (Hargrave et al., 1983).

  • Antimicrobial and Antilipase Activities : Studies on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include thiadiazole and oxadiazole derivatives, have revealed good to moderate antimicrobial activities against various microorganisms and potential antilipase activity, suggesting applications in combating microbial infections and metabolic disorders (Başoğlu et al., 2013).

  • Corrosion Inhibition : Benzothiazole derivatives, which share structural features with the compound of interest, have been studied for their corrosion inhibiting effects, indicating potential applications in industrial settings to protect metals from corrosion (Hu et al., 2016).

properties

IUPAC Name

3,4,5-triethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-5-31-18-12-16(13-19(32-6-2)21(18)33-7-3)22(30)26-23-27-28-24(35-23)34-14-20(29)25-17-10-8-9-15(4)11-17/h8-13H,5-7,14H2,1-4H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPASTYDLXBKEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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